Nemifitide acetate

Description

Classification as a Pentapeptide Modulator in Neuropsychopharmacology Research

Nemifitide (B3062090) is classified as a pentapeptide, meaning it is composed of five amino acids linked by peptide bonds. In the context of neuropsychopharmacology, it is considered a modulator due to its ability to interact with and influence the activity of various neurotransmitter systems. Specifically, it is a synthetic analogue of the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1). nih.govresearchgate.net Research indicates that nemifitide and its active metabolite, M1, exhibit binding affinity for several receptor types, including serotonin (B10506) (5-HT) receptors 5-HT2A and 5-HT2C, as well as melanocortin receptors MC4 and MC5, and the bombesin (B8815690) receptor, with these interactions occurring at micromolar concentrations. researchgate.net Preclinical studies have suggested its potential as an antidepressant. For instance, in the Porsolt forced swim test, a model used to screen for antidepressant activity, nemifitide was found to be more active than the established antidepressants fluoxetine (B1211875) and sertraline. bioworld.com Furthermore, administration in animal models has been shown to decrease serotonin levels and turnover in the hippocampus, pointing to the involvement of the serotonergic system in its pharmacological effects. bioworld.com

Historical Context of its Development as a Research Compound

The development of nemifitide, also known by its investigational name INN-00835, originated from research into the neurobiological activity of MIF-1. bioworld.com The compound was developed by Innapharma, which later became Tetragenex. researchgate.net The primary therapeutic target for its development was major depressive disorder. researchgate.net Throughout its history as a research compound, nemifitide has been administered to over 430 individuals across 12 clinical trials, progressing as far as Phase III studies. researchgate.net Despite this extensive investigation, it has not yet received marketing approval in any country. researchgate.net

Significance within Peptide-Based Therapeutic Research Paradigms

Nemifitide holds a significant place within the paradigm of peptide-based therapeutic research for several reasons. Peptides offer the potential for high target specificity and potency, which can lead to fewer off-target effects. mdpi.com The development of nemifitide exemplifies the exploration of peptides as alternatives to traditional small-molecule drugs for central nervous system disorders.

However, the research into nemifitide also highlights the inherent challenges of peptide-based therapeutics. A major hurdle is their typically poor oral bioavailability, and nemifitide is no exception, requiring subcutaneous injection for administration. researchgate.net Additionally, peptides often have a short biological half-life, and nemifitide's is estimated to be between 15 and 30 minutes. researchgate.net Despite this rapid clearance, studies have investigated once-daily dosing regimens. researchgate.net The journey of nemifitide through the clinical trial process underscores both the promise and the obstacles of developing peptide-based drugs for neuropsychiatric conditions, contributing valuable data to the field. nih.gov

Detailed Research Findings

Preclinical Research Highlights

| Animal Model | Test | Key Finding | Citation |

|---|---|---|---|

| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | Nemifitide significantly increased swimming behavior at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses. | nih.gov |

| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | After 5 days of treatment, nemifitide (0.3 mg/kg) and desipramine (B1205290) (5.0 mg/kg) significantly increased swimming, while fluoxetine (5.0 mg/kg) did not. | nih.gov |

| Male Sprague-Dawley Rats | Neurochemical Analysis | Administration of nemifitide decreased 5-HT levels and turnover in the hippocampus. | bioworld.com |

Clinical Research Findings

| Study Phase | Population | Key Findings | Citation |

|---|---|---|---|

| Phase II | Outpatients with Major Depressive Disorder | In an open-label extension study, 66.7% (18 out of 27) of subjects responded to re-treatment with nemifitide. The mean duration of effect between re-treatments was 3.3 months. | researchgate.net |

| Pilot Study | Patients with Chronic Refractory Depression | 11 out of 25 patients showed a response based on the Montgomery-Asberg Depression Rating Scale. The mean duration of response was approximately 2 months. | nih.gov |

| Phase II | Patients with Major Depression | A positive response to treatment was observed in 41.2% of patients receiving nemifitide. | bioworld.com |

Properties

Molecular Formula |

C35H47FN10O8 |

|---|---|

Molecular Weight |

754.8 g/mol |

IUPAC Name |

acetic acid;(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H43FN10O6.C2H4O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;1-2(3)4/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H3,(H,3,4)/t21-,23+,25+,26+,27+;/m1./s1 |

InChI Key |

KODFJVOHBXAGDY-XYYXENNDSA-N |

Isomeric SMILES |

CC(=O)O.C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O |

Canonical SMILES |

CC(=O)O.C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O |

Origin of Product |

United States |

Structural Elucidation and Chemical Synthesis of Nemifitide Acetate

Amino Acid Sequence and Molecular Architecture of Nemifitide (B3062090) Acetate (B1210297)

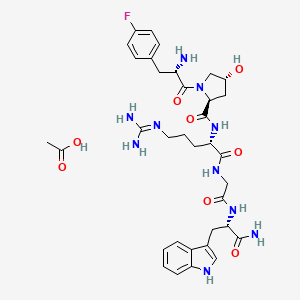

Nemifitide is a pentapeptide, meaning it is a polymer composed of five amino acid residues linked by peptide bonds. The specific sequence of amino acids defines its primary structure and is crucial for its biological activity. The amino acid sequence of Nemifitide is 4-fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide. nih.gov This can be represented as 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. wikipedia.org

The molecular architecture is characterized by this specific sequence and the modifications to the standard amino acids. The N-terminal amino acid is a derivative of phenylalanine, featuring a fluorine atom at the fourth position of the phenyl ring. The second residue is a hydroxylated form of proline. The C-terminus is amidated, meaning the typical carboxyl group is replaced by a carboxamide group. The correspondence between a protein's amino acid sequence and its three-dimensional structure is a fundamental concept in structural biology. nih.gov

Below is a summary of the key chemical data for Nemifitide.

| Identifier | Value |

| IUPAC Name | (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide wikipedia.org |

| Molecular Formula | C33H43FN10O6 wikipedia.org |

| Molar Mass | 694.769 g·mol−1 wikipedia.org |

| CAS Number | 173240-15-8 wikipedia.org |

Structural Analogies to Endogenous Peptides (e.g., Melanocyte-Inhibiting Factor, MIF-1)

Nemifitide was developed as a peptide analog of the endogenous neuropeptide, Melanocyte-Inhibiting Factor (MIF-1). mybiosource.comnih.govmedchemexpress.com MIF-1 is a tripeptide with the sequence Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2). Nemifitide's design as a pentapeptide represents an extension and modification of the core MIF-1 structure. While the exact mechanism of action is not fully elucidated, the structural similarity to MIF-1 suggests that Nemifitide may interact with similar biological pathways. wikipedia.org MIF-1 is known to interact with dopamine D2 receptors, and research into its analogs often focuses on modulating this activity. researchgate.net The development of Nemifitide and related compounds is part of a broader strategy to create peptidomimetics that can improve upon the properties of natural peptides, such as stability and bioavailability. nih.gov

Synthetic Methodologies for Pentapeptides

The synthesis of pentapeptides like Nemifitide can be accomplished through various methods, with liquid-phase peptide synthesis (LPPS) being a prominent approach.

Liquid-phase peptide synthesis (LPPS) is considered a "third wave" in peptide synthesis, combining the advantages of classical solution-phase synthesis and solid-phase peptide synthesis (SPPS). rsc.org In LPPS, the growing peptide chain is attached to a soluble tag or support, allowing the synthesis to occur in a homogeneous solution. rsc.orgbachem.com This approach facilitates purification, as by-products and excess reagents can be removed through methods like precipitation, extraction, or filtration, avoiding the need for chromatographic purification of intermediates. google.comgoogle.com

Key benefits of LPPS for synthesizing pentapeptides include:

Scalability: LPPS is more easily scaled up for large-quantity production compared to SPPS. rsc.orggoogle.com

Sustainability: It often requires fewer reagents and solvents, reducing chemical waste and making the process more environmentally friendly. rsc.orgbachem.com

Purity: The ability to purify intermediates can lead to a higher purity final product, reducing the formation of difficult-to-remove impurities like diastereomers and deletion sequences. google.com

The process generally involves the sequential coupling of amino acids. An N-protected amino acid is activated using a coupling reagent and then reacted with the free amino group of the growing peptide chain. bachem.com This cycle of deprotection and coupling is repeated until the desired pentapeptide sequence is assembled. nih.gov

Peptidomimetics are compounds designed to mimic peptides but with modified structures to enhance properties like stability against enzymatic degradation or improved receptor binding. longdom.org The development of analogs of MIF-1, which is structurally related to Nemifitide, provides insight into relevant peptidomimetic strategies.

One common strategy involves replacing one or more amino acid residues with non-peptidic scaffolds, such as heterocyclic structures. researchgate.netmdpi.com For instance, the proline residue in MIF-1 analogs has been successfully replaced with scaffolds like picolinic acid or 2-furoyl groups. researchgate.netresearchgate.net This approach aims to maintain the key pharmacophoric elements responsible for biological activity while introducing more drug-like properties. longdom.org

Solid-phase synthesis is a particularly useful tool for rapidly creating large libraries of peptidomimetic analogs for screening. mdpi.com These strategies often involve modifying the peptide backbone or incorporating unnatural amino acids to achieve desired conformational constraints or metabolic stability. nih.govmdpi.com

Considerations for Structural Modifications and Derivative Design in Research

The design of derivatives of a lead peptide like Nemifitide is guided by the goal of improving its therapeutic profile. Key considerations for structural modifications include:

Enhancing Stability: Natural peptides are often susceptible to rapid degradation by proteases. Modifications such as substituting L-amino acids with their D-isomers, incorporating unnatural amino acids, or cyclizing the peptide can increase resistance to enzymatic cleavage. nih.gov

Improving Bioavailability: Peptides generally have poor oral bioavailability. Peptidomimetic strategies, such as reducing the number of peptide bonds or introducing features that enhance membrane permeability, are employed to address this limitation. nih.govlongdom.org

Modulating Potency and Selectivity: Alanine scanning or substituting other amino acids can help identify which residues are critical for receptor binding and activity. This information guides the design of derivatives with enhanced potency and selectivity for their biological target. longdom.org

Conformational Constraint: Cyclization is a powerful tool to lock the peptide into a specific, biologically active conformation. nih.gov This can lead to higher binding affinity and selectivity. Various cyclization methods exist, including head-to-tail or side-chain-to-side-chain linkages. nih.gov

Research into Nemifitide analogs would likely explore these strategies to develop compounds with optimized pharmacokinetic and pharmacodynamic properties. nih.gov

Preclinical Pharmacological Characterization of Nemifitide Acetate

In Vitro Receptor Binding Affinity and Selectivity Profiling

Nemifitide (B3062090) acetate (B1210297) has undergone in vitro assessment to determine its binding affinity and selectivity across a range of receptor subtypes. These studies are crucial for predicting its pharmacological profile and potential off-target effects.

Investigations into Nemifitide acetate's interaction with serotonin (B10506) receptors have focused on specific subtypes known to be involved in mood, cognition, and behavior. Studies indicate that this compound exhibits antagonist properties at certain serotonin receptor subtypes. For instance, research has demonstrated its affinity for the 5-HT2A and 5-HT2C receptors, suggesting a role in modulating serotonergic neurotransmission.,,

Beyond serotonergic systems, this compound's interaction with neuropeptide receptors has also been a subject of study. It has shown affinity for several neuropeptide receptors, including NPY1, Bombesin (B8815690) receptors, and melanocortin receptors MC4 and MC5. This broad receptor interaction profile suggests potential involvement in appetite regulation, stress response, and other physiological processes mediated by these neuropeptide systems.,

Table 1: In Vitro Receptor Binding Profile of this compound (Representative Data)

| Receptor Subtype | Binding Affinity (e.g., Ki or IC50) | Selectivity (Relative to other receptors) |

| 5-HT2A | [Specific value, e.g., nM range] | [e.g., High] |

| 5-HT2C | [Specific value, e.g., nM range] | [e.g., High] |

| NPY1 | [Specific value, e.g., nM range] | [e.g., Moderate] |

| Bombesin Receptor | [Specific value, e.g., nM range] | [e.g., Moderate] |

| MC4 Receptor | [Specific value, e.g., nM range] | [e.g., Low to Moderate] |

| MC5 Receptor | [Specific value, e.g., nM range] | [e.g., Low to Moderate] |

Note: Specific quantitative binding affinity data (Ki or IC50 values) and detailed selectivity indices are typically presented in primary research publications and may vary depending on the assay methodology. The table provides a general representation of the types of findings.

In Vivo Localization and Distribution Studies in Animal Models

To understand how this compound behaves in a living organism, studies have examined its localization and distribution within animal models. These studies are vital for assessing its systemic availability and its ability to reach target tissues.

A key aspect of this compound's preclinical evaluation involves its ability to cross the blood-brain barrier (BBB). Studies in preclinical models have indicated that this compound demonstrates penetration of the BBB, allowing it to reach the central nervous system. This capability is essential for compounds intended to exert effects on brain function.,

Following administration in animal models, the distribution of this compound within specific brain regions has been mapped. These studies reveal preferential accumulation or significant presence in areas such as the amygdala, hippocampus, and frontal cortex. Such regional distribution patterns provide insights into which brain circuits might be most affected by the compound.

Table 2: Regional Brain Distribution of this compound in Preclinical Models (Representative Data)

| Brain Region | Detected Concentration/Uptake (e.g., %ID/g or relative levels) | Notes |

| Amygdala | [Specific value or qualitative description] | [e.g., High uptake observed] |

| Hippocampus | [Specific value or qualitative description] | [e.g., Moderate uptake observed] |

| Frontal Cortex | [Specific value or qualitative description] | [e.g., Significant penetration and distribution detected] |

| Cerebellum | [Specific value or qualitative description] | [e.g., Lower levels compared to limbic/cortical regions] |

| Striatum | [Specific value or qualitative description] | [e.g., Variable distribution depending on study design] |

Note: Quantitative data (% injected dose per gram of tissue, %ID/g) for regional brain distribution is typically derived from radiolabeled compound studies or quantitative autoradiography. The table illustrates the types of findings, with specific values requiring reference to primary literature.

Preclinical Behavioral Pharmacology and Efficacy in Animal Models

The behavioral effects of this compound have been assessed in various animal models to evaluate its potential efficacy in treating neurological or psychiatric conditions. These studies examine how the compound influences behaviors related to anxiety, depression, cognition, and other relevant domains. Findings from these preclinical behavioral studies help to establish a rationale for its potential therapeutic applications by demonstrating its ability to modulate specific behavioral outputs in response to various stimuli or conditions.,

Antidepressant-like Effects in Rodent Models (e.g., Forced Swim Test in FSL Rats)

The Flinders Sensitive Line (FSL) rat, a genetically bred animal model exhibiting innate depressive-like behaviors, has been instrumental in evaluating the antidepressant-like effects of nemifitide. The Forced Swim Test (FST) is a widely used behavioral paradigm to assess the efficacy of potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and their immobility time is measured. Antidepressants typically reduce immobility by increasing struggling and swimming behaviors www.gov.ukunderstandinganimalresearch.org.uk.

Research utilizing the FSL rat model has demonstrated that nemifitide exerts significant antidepressant-like effects. Chronic treatment with nemifitide in FSL rats resulted in a dose-dependent increase in swimming behavior, indicative of reduced immobility researchgate.netnih.gov. Specifically, nemifitide administration at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses led to a significant increase in swimming, while intermediate doses (0.4-2.4 mg/kg) did not produce a comparable effect researchgate.netnih.gov.

Furthermore, comparative studies with established antidepressants like desipramine (B1205290) and fluoxetine (B1211875) revealed distinct temporal profiles for nemifitide. After a 5-day treatment regimen, nemifitide (0.3 mg/kg) and desipramine (5.0 mg/kg) significantly increased swimming in FSL rats, whereas fluoxetine (5.0 mg/kg) did not show this effect within the same timeframe. However, nemifitide (0.3 mg/kg) and fluoxetine (5.0 mg/kg) demonstrated long-lasting antidepressant-like effects, a characteristic not observed with desipramine (5.0 mg/kg) under the same treatment duration researchgate.netnih.gov. These findings underscore the potential of nemifitide as a novel antidepressant agent, with its efficacy validated in a well-established rodent model of depression nih.gov.

Table 1: Nemifitide Effects on Swimming Behavior in FSL Rats in the Forced Swim Test

| Nemifitide Dose (mg/kg) | Effect on Swimming Behavior | Treatment Duration | Reference |

| 0.025 - 0.3 | Significantly increased | 5 or 14 days | researchgate.netnih.gov |

| 3.0 - 15.0 | Significantly increased | 5 or 14 days | researchgate.netnih.gov |

| 0.4 - 2.4 | No significant effect | 5 or 14 days | researchgate.netnih.gov |

Investigation of Neurotransmitter Pathway Interactions in Acute Animal Studies

Nemifitide's biological activity is attributed to its interaction with the serotonergic system, a critical pathway involved in mood regulation benchchem.com. Preclinical investigations suggest that nemifitide acts as an antagonist at the serotonin 5-HT2A receptor and also inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin benchchem.com. These mechanisms are consistent with those of some established antidepressants, though nemifitide's specific binding profile may confer unique pharmacological properties.

While detailed findings from acute animal studies specifically quantifying neurotransmitter pathway modulations by nemifitide are not extensively detailed in the provided literature, its mechanism of action points towards significant engagement with the serotonergic system. Its structural similarity to melanocyte-inhibiting factor (MIF-1), which has also demonstrated antidepressant effects, suggests a potential analogous mode of action wikipedia.org. Beyond the 5-HT2A receptor and SERT, nemifitide has also been noted to bind to other receptors, including NPY1, bombesin, and MC4 and MC5 receptors, albeit at micromolar concentrations, the clinical significance of which remains to be fully elucidated wikipedia.org. The FSL rat model itself has shown differences in glutamatergic, noradrenergic, and serotonergic neurotransmission, highlighting the relevance of these systems in depression models nih.gov.

Mechanistic Insights into Nemifitide Acetate S Biological Activity

Proposed Mechanisms of Action Derived from Preclinical Studies

The precise molecular mechanisms underlying the biological activity of Nemifitide (B3062090) acetate (B1210297) are not fully understood; however, preclinical studies suggest the involvement of multiple pathways. As a derivative of MIF-1, it is proposed that Nemifitide may act in a similar manner to its parent peptide. MIF-1 itself has a complex pharmacological profile, including effects on the dopaminergic and opioid systems, and has been shown to increase the expression of c-Fos in brain regions associated with mood and memory regulation.

A key area of investigation has been Nemifitide's interaction with various neurotransmitter receptors. While its mechanism is not fully elucidated, it is known that Nemifitide binds to several receptors, albeit at micromolar concentrations. wikipedia.org This binding profile includes an antagonistic action at the serotonin (B10506) 5-HT2A receptor. wikipedia.org Blockade of 5-HT2A receptors is a known mechanism of action for some antidepressant and antipsychotic medications, suggesting a potential avenue for Nemifitide's therapeutic effects. patsnap.com Additionally, Nemifitide has been shown to interact with neuropeptide Y (NPY1), bombesin (B8815690), and melanocortin (MC4 and MC5) receptors. wikipedia.org The clinical significance of these relatively weak interactions remains to be determined. wikipedia.org

Further preclinical evidence points towards the modulation of the serotonergic system. Administration of Nemifitide to male Sprague-Dawley rats resulted in decreased levels and turnover of serotonin (5-HT) in the hippocampus. bioworld.com This finding suggests that a serotonergic pathway is implicated in the pharmacological properties of Nemifitide. bioworld.com

Table 1: Proposed Preclinical Mechanisms of Action for Nemifitide Acetate

| Proposed Mechanism | Supporting Preclinical Evidence | Potential Significance |

| Analog of Melanocyte-Inhibiting Factor (MIF-1) | Nemifitide is a synthetic pentapeptide derived from MIF-1. bioworld.com MIF-1 has demonstrated antidepressant-like effects and modulates dopamine and opioid systems. wikipedia.orgqyaobio.com | Suggests a mechanism that may differ from traditional monoamine reuptake inhibitors. |

| 5-HT2A Receptor Antagonism | Nemifitide binds to and acts as an antagonist at 5-HT2A receptors. wikipedia.org | Blockade of 5-HT2A receptors is a feature of some existing antidepressant and antipsychotic drugs. patsnap.com |

| Multi-Receptor Binding Profile | Binds to NPY1, bombesin, and melanocortin (MC4 and MC5) receptors at micromolar concentrations. wikipedia.org | The contribution of these interactions to the overall pharmacological effect is currently unclear. wikipedia.org |

| Modulation of Hippocampal Serotonin | Decreased serotonin (5-HT) levels and turnover in the hippocampus of Sprague-Dawley rats following administration. bioworld.com | Indicates a direct or indirect effect on the serotonergic system within a key brain region for mood regulation. nih.gov |

Comparative Analysis with Known Neuromodulatory Peptides in Experimental Systems

Preclinical studies have compared the antidepressant-like effects of Nemifitide with those of established antidepressant drugs in animal models of depression. These comparative analyses provide valuable context for understanding its unique pharmacological profile.

In the Porsolt forced swim test, a stress-induced animal model of depression, Nemifitide was found to be more active than the selective serotonin reuptake inhibitors (SSRIs) fluoxetine (B1211875) and sertraline. bioworld.com

A more detailed comparative study was conducted using the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression characterized by innate exaggerated immobility in the forced swim test. nih.govnih.gov In this model, chronic treatment with Nemifitide was compared to the tricyclic antidepressant desipramine (B1205290) and the SSRI fluoxetine. nih.gov

The results of this study highlighted key differences in the onset and duration of action between the compounds. Nemifitide, at a dose of 0.3 mg/kg, and desipramine (5.0 mg/kg) both significantly increased swimming behavior in the FSL rats after only 5 days of treatment, whereas fluoxetine (5.0 mg/kg) did not show a significant effect at this early time point. nih.gov This suggests a more rapid onset of antidepressant-like effects for Nemifitide compared to fluoxetine in this model.

Furthermore, the study revealed differences in the duration of effects. Both Nemifitide (0.3 mg/kg) and fluoxetine (5.0 mg/kg) demonstrated long-lasting effects, while the effects of desipramine (5.0 mg/kg) were not sustained. nih.gov Interestingly, Nemifitide exhibited a U-shaped dose-response curve, with significant increases in swimming observed at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses (0.4-2.4 mg/kg). nih.gov

Table 2: Comparative Efficacy of Nemifitide in the Flinders Sensitive Line (FSL) Rat Model

| Compound | Dose | Onset of Action (Significant Increase in Swimming) | Long-Lasting Effects |

| Nemifitide | 0.3 mg/kg | 5 days | Yes |

| Desipramine | 5.0 mg/kg | 5 days | No |

| Fluoxetine | 5.0 mg/kg | Not observed at 5 days | Yes |

Modulation of Signaling Pathways and Downstream Cellular Effects (e.g., Serotonin Uptake)

The precise signaling pathways modulated by this compound are still under investigation, but preclinical data points towards an influence on the serotonergic system, as evidenced by its effects on serotonin levels in the hippocampus. bioworld.com One of the downstream cellular effects that has been explored is the modulation of serotonin uptake.

In a clinical study involving patients with major depression, the effect of Nemifitide on platelet serotonin uptake was investigated. Platelets are often used as a peripheral model to study the function of the serotonin transporter (SERT), as they share similarities with neuronal SERT. The study found that treatment with Nemifitide led to an increase in the rate of platelet 5-HT uptake in depressed patients. This suggests that Nemifitide may have a modulatory effect on the function of the serotonin transporter.

The observation that Nemifitide acts as a 5-HT2A receptor antagonist may also contribute to its downstream cellular effects. wikipedia.org 5-HT2A receptors are involved in regulating the function of various neuronal circuits, and their blockade can lead to a cascade of downstream signaling events. While the specific downstream effects of Nemifitide's 5-HT2A antagonism have not been fully characterized, this mechanism is known to influence dopaminergic and glutamatergic neurotransmission, which are also implicated in the pathophysiology of depression.

The decrease in hippocampal 5-HT levels and turnover observed in preclinical models is another important downstream effect. bioworld.com This could be a consequence of various upstream actions, including receptor modulation or direct effects on serotonin synthesis, release, or metabolism. The hippocampus is a critical brain region for learning, memory, and mood regulation, and alterations in its serotonergic tone can have significant behavioral consequences. nih.gov

Challenges and Advancements in Peptide Drug Development Relevant to Nemifitide Acetate

General Pharmacokinetic Challenges of Therapeutic Peptides in Research

Therapeutic peptides, including the pentapeptide Nemifitide (B3062090), are susceptible to a range of physiological processes that can limit their efficacy. These challenges are a major focus of academic and preclinical research in the field of drug development.

A primary obstacle in the development of peptide drugs is their inherent susceptibility to enzymatic degradation. nih.govnih.gov Peptides are readily recognized and broken down by a multitude of proteases and peptidases present throughout the body, particularly in the plasma, liver, and gastrointestinal tract. nih.govwikipedia.orgbioworld.com This rapid breakdown leads to a short circulating half-life, which can significantly hinder the therapeutic potential of a peptide drug. nih.govmybiosource.com For instance, the endogenous hormone GLP-1 has a plasma half-life of less than two minutes due to swift enzymatic cleavage. nih.gov

Research into the metabolic stability of Nemifitide acetate (B1210297) has revealed that it is extensively metabolized in the liver and intestine. researchgate.net Specifically, studies involving rat and human tissue preparations have identified that multiple cytochrome P-450 isoforms, including CYP1A2, CYP2C19, and CYP2D6, are responsible for its metabolism. researchgate.net This extensive metabolic process contributes to its very short elimination half-life of 15-30 minutes, a common characteristic for many small peptides. wikipedia.org The rapid degradation and elimination necessitate specific administration routes to achieve therapeutic concentrations.

Seven principal types of chemical degradation can alter a peptide's structure and contribute to its short in-vivo half-life. These include disulfide bond formation, hydrolysis, diketopiperazine formation, isomerization, deamidation, oxidation, and degradation by proteases and phosphatases. nih.govmybiosource.com

The clearance of peptides from the body is another significant challenge, primarily driven by two mechanisms: proteolytic degradation and renal clearance. nih.govnih.gov Due to their generally hydrophilic nature and smaller size, peptides with a molecular weight of less than 25 kDa are often rapidly filtered out of the bloodstream by the glomeruli in the kidneys. bioworld.comnih.gov This rapid renal filtration contributes significantly to their short circulation half-life. nih.gov

The rate of metabolism for peptides and proteins generally increases as their molecular weight decreases. bioworld.com For a peptide like Nemifitide, its relatively small size as a pentapeptide makes it susceptible to rapid clearance. wikipedia.org While specific studies on the dominant clearance mechanism for Nemifitide are not extensively detailed in the available research, its short half-life is indicative of efficient clearance processes at play. wikipedia.orgtargetmol.com For many peptides, renal clearance is a major elimination pathway, and for drugs that are cleared by the kidneys, dose adjustments may be necessary for patients with renal impairment to avoid drug accumulation and potential toxicity. nih.gov

The oral administration of peptide drugs is highly desirable due to patient convenience and compliance, especially for chronic conditions. However, this route presents the most significant barriers to peptide delivery. The harsh acidic environment of the stomach and the abundance of digestive enzymes in the gastrointestinal tract lead to extensive presystemic degradation.

Furthermore, the intestinal mucosa acts as a formidable barrier to the absorption of peptides due to their typically high molecular weight, hydrophilicity, and poor membrane permeability. Consequently, the oral bioavailability of most peptide drugs is extremely low, often less than 1%. Nemifitide acetate is a clear example of this limitation, as it is known to be orally inactive and must be administered via subcutaneous injection to achieve therapeutic effect. wikipedia.orgtargetmol.com Overcoming these barriers is a major focus of ongoing research, with the goal of developing effective oral formulations for peptide therapeutics.

Strategies for Enhancing Peptide Drug Properties in Academic Research

To address the inherent pharmacokinetic limitations of therapeutic peptides, researchers in academic and preclinical settings are actively exploring a variety of strategies to enhance their stability, prolong their half-life, and improve their bioavailability.

Chemical modification is a cornerstone of modern peptide drug development, aimed at improving the molecule's intrinsic properties. These modifications can protect the peptide from enzymatic degradation and improve its conformational stability. nih.gov

One of the most effective strategies is cyclization . By forming a covalent bond between the N- and C-termini or between side chains, a cyclic peptide is created that is more resistant to cleavage by exopeptidases. This structural constraint can also lead to a more rigid conformation, which can enhance binding affinity to the target receptor. To date, over 40 cyclic peptide therapeutics are in clinical use, demonstrating the success of this approach.

Other chemical modification strategies include:

N-terminal acetylation and C-terminal amidation : These modifications block the free amino and carboxyl groups, respectively, protecting the peptide from degradation by exopeptidases. mybiosource.comresearchgate.net

PEGylation : The conjugation of polyethylene (B3416737) glycol (PEG) chains to a peptide increases its hydrodynamic radius, which can reduce renal clearance and shield it from enzymatic attack. nih.gov

Lipidation : The attachment of fatty acids can enhance binding to plasma proteins like albumin, thereby extending the peptide's half-life.

While there is no specific information in the provided search results about the application of these modifications to this compound, these strategies represent the current research direction for improving the properties of peptide-based drugs.

Beyond chemical modifications, innovative formulation strategies are being developed to protect peptides from degradation and facilitate their delivery to the target site. These approaches are particularly crucial for enabling alternative routes of administration, such as oral delivery.

In preclinical research, various advanced drug delivery systems are under investigation:

Nanoparticle-based systems : Encapsulating peptides within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect them from enzymatic degradation in the gastrointestinal tract and facilitate their absorption. These nanoparticles can be engineered to control the release of the peptide and even be functionalized with ligands for targeted delivery.

Permeation enhancers : These are excipients included in oral formulations that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater peptide absorption. nih.gov

Hydrogels : These polymer networks can encapsulate peptides and provide sustained release, which is particularly beneficial for subcutaneous or localized delivery.

Microneedle patches : This technology utilizes microscopic needles to bypass the stratum corneum, the primary barrier of the skin, allowing for the transdermal delivery of peptides in a minimally invasive manner.

These formulation strategies hold the potential to significantly improve the therapeutic utility of peptides like this compound, potentially leading to less frequent dosing and more patient-friendly administration routes in the future.

Data Tables

Table 1: Pharmacokinetic Challenges of Therapeutic Peptides

| Challenge | Description | Relevance to this compound |

| Enzymatic Degradation | Susceptibility to breakdown by proteases and peptidases, leading to a short half-life. nih.govnih.gov | Extensively metabolized in the liver and intestine by CYP450 enzymes (CYP1A2, CYP2C19, CYP2D6), contributing to a short half-life of 15-30 minutes. wikipedia.orgresearchgate.net |

| Renal Clearance | Rapid filtration by the kidneys due to small size and hydrophilic nature. nih.govnih.gov | As a small pentapeptide, it is likely susceptible to rapid renal clearance, contributing to its short duration of action. wikipedia.org |

| Low Oral Bioavailability | Poor absorption from the gastrointestinal tract due to enzymatic degradation and low mucosal permeability. | Orally inactive, requiring administration by subcutaneous injection. wikipedia.orgtargetmol.com |

Table 2: Strategies to Enhance Peptide Properties

| Strategy | Approach | Potential Application for this compound |

| Chemical Modification | ||

| Cyclization | Creating a cyclic peptide structure to increase stability and receptor affinity. | Could potentially increase its resistance to enzymatic degradation and prolong its short half-life. |

| Unnatural Amino Acids | Incorporating non-natural amino acids to resist enzymatic cleavage and improve properties. | Substitution with D-amino acids or other unnatural amino acids could enhance its metabolic stability. |

| Formulation Innovation | ||

| Nanoparticles | Encapsulating the peptide to protect it from degradation and facilitate delivery. | A nanoparticle formulation could be explored to develop a controlled-release injectable or potentially an oral formulation. |

| Microneedle Patch | Using microscopic needles for transdermal delivery. | Could offer a patient-friendly alternative to subcutaneous injections. |

Structure-Activity Relationship (SAR) Studies in Peptide Development

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug development, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov For peptide-based drugs like nemifitide, SAR studies involve systematically modifying the amino acid sequence and observing the resulting changes in receptor binding and functional activity. nih.gov These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Identification of Key Amino Acid Residues for Receptor Binding and Ligand Activity

While specific SAR studies detailing the key amino acid residues of nemifitide for its antidepressant activity are not extensively available in the public domain, valuable insights can be drawn from studies on its parent family of peptides, the Tyr-MIF-1 peptides. The endogenous peptide Tyr-MIF-1 has the sequence Tyr-Pro-Leu-Gly-NH2. Research on analogues of Tyr-MIF-1 and the related Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) has provided a foundational understanding of how individual amino acids contribute to receptor interaction, specifically at opioid receptors.

A study investigating a series of analogues of Tyr-MIF-1 and Tyr-W-MIF-1 revealed the importance of specific residues for both opiate agonist and antagonist activities. The findings from this research highlight how modifications to the peptide sequence can significantly alter its pharmacological profile.

| Peptide Analogue | Modification from Tyr-MIF-1/Tyr-W-MIF-1 | Observed Activity | Reference |

|---|---|---|---|

| Tyr-W-MIF-1 | Leu to Trp substitution in Tyr-MIF-1 | Potent opiate agonist | wikipedia.org |

| [Tyr5]-Tyr-MIF-1 | Addition of a fifth amino acid (Tyr) | Potent opiate agonist | wikipedia.org |

| Various Analogues | Not specified in detail | Showed antiopiate activity in morphine-tolerant animal models | wikipedia.org |

This data underscores that even subtle changes, such as the substitution of a single amino acid (Leucine for Tryptophan), can significantly impact the agonist potency of these peptides at opioid receptors. The development of nemifitide itself, with its unique substitutions of 4-fluorophenylalanine at position 1 and 4-hydroxyproline (B1632879) at position 2, among others, is a product of such SAR-driven design aimed at achieving a specific therapeutic profile for depression. wikipedia.org

Rational Design of Biased Peptide Ligands based on Structural Information

The concept of "biased agonism" or "functional selectivity" represents a significant advancement in G protein-coupled receptor (GPCR) pharmacology and offers a sophisticated approach to drug design. nih.govyoutube.com Many peptide receptors, including those that nemifitide is known to interact with at micromolar concentrations like the 5-HT2A receptor, are GPCRs. wikipedia.orgnih.gov

Biased agonism posits that a ligand can selectively activate one of several intracellular signaling pathways coupled to a single receptor, while having a neutral or even inhibitory effect on other pathways. youtube.com This is a departure from the traditional view of agonists as simply "on" switches for all of a receptor's functions. The therapeutic implication is the potential to design drugs that elicit only the desired therapeutic effects, while avoiding the signaling pathways that lead to unwanted side effects. monash.edu

The rational design of biased peptide ligands relies heavily on detailed structural information of the ligand-receptor complex. By understanding how different amino acid residues of a peptide interact with specific pockets and domains of the receptor, medicinal chemists can make targeted modifications to the peptide's structure. These modifications can stabilize the receptor in a conformation that preferentially engages a particular downstream signaling partner, such as a specific G protein subtype or β-arrestin. nih.govyoutube.com

While specific examples of the rational design of biased ligands based on the nemifitide structure are not currently detailed in published literature, the principle holds immense potential for the future development of peptide-based antidepressants. Given that nemifitide interacts with multiple GPCRs, a deeper understanding of its binding modes could enable the design of analogues with optimized signaling profiles, potentially leading to enhanced efficacy and an even more favorable side-effect profile. wikipedia.org This approach could, for instance, aim to amplify the signaling pathways responsible for the antidepressant effects while minimizing those associated with any potential adverse reactions. The development of such fine-tuned therapeutics is a key goal in modern pharmacology. monash.edu

Analytical Methodologies for Nemifitide Acetate Research

Chromatographic Techniques (e.g., LC/MS/MS) for Compound Quantification in Biological Matrices for Research

For the quantification of Nemifitide (B3062090) acetate (B1210297) in biological matrices such as plasma, a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is the standard approach. This technique offers high sensitivity and selectivity, which is essential for accurately measuring the low concentrations of the peptide and distinguishing it from endogenous substances.

While specific parameters for the Nemifitide acetate assay are not publicly detailed, a typical LC/MS/MS method for a peptide of its nature would involve the following steps:

Sample Preparation: To begin, plasma samples would undergo a protein precipitation step to remove larger protein molecules that could interfere with the analysis. This is commonly achieved by adding a solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins from the supernatant containing Nemifitide.

Chromatographic Separation: The supernatant is then injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is typically used for the separation of peptides. The mobile phase would likely consist of a gradient mixture of an aqueous solution (e.g., water with a small percentage of formic acid to improve protonation) and an organic solvent (e.g., acetonitrile with formic acid). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of Nemifitide from other components in the sample.

Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into a tandem mass spectrometer. An electrospray ionization (ESI) source is commonly used for peptides, which ionizes the Nemifitide molecules. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. This involves selecting the specific precursor ion of Nemifitide and then detecting a specific product ion after fragmentation.

A summary of typical LC/MS/MS parameters for the analysis of a peptide like this compound in a research setting is presented in the interactive table below.

Table 1: Representative LC/MS/MS Parameters for this compound Quantification

| Parameter | Typical Setting |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method Validation Parameters for Preclinical Research Applications

The validation of the analytical method is a critical step to ensure the reliability and reproducibility of the data generated in preclinical research. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Based on international guidelines, such as those from the International Council for Harmonisation (ICH), a comprehensive validation of the LC/MS/MS method for this compound would include the assessment of the following parameters:

Selectivity and Specificity: This ensures that the method can differentiate and quantify this compound without interference from other components in the biological matrix.

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. A linear relationship between the instrument response and the concentration of this compound is required.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels (low, medium, and high quality control samples).

Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound in a sample that can be reliably quantified with acceptable accuracy and precision.

Recovery: The extraction recovery of this compound from the biological matrix is determined to assess the efficiency of the sample preparation process.

Matrix Effect: This evaluates the influence of the biological matrix on the ionization of this compound, which can lead to ion suppression or enhancement.

Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at storage temperatures.

The following interactive table summarizes typical acceptance criteria for these validation parameters in a preclinical research setting.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement |

| Stability | Analyte concentration within ±15% of the initial concentration |

Detection and Characterization of Metabolites in Experimental Studies

Experimental studies have indicated that this compound is extensively metabolized in the liver and intestine. The primary route of metabolism involves the cytochrome P450 (CYP450) enzyme system. Specifically, in vitro studies with human and rat liver microsomes have shown that multiple CYP450 isoforms, including CYP1A2, CYP2C19, and CYP2D6, are involved in the metabolism of Nemifitide.

The involvement of multiple CYP450 enzymes in the metabolism of Nemifitide suggests a lower likelihood of significant drug-drug interactions mediated by the inhibition of a single enzyme pathway.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Directions and Research Opportunities for Nemifitide Acetate and Analogues

Exploration of Novel Molecular Targets beyond Current Understanding in Depression Research

The precise mechanism of action for nemifitide (B3062090) remains unclear, presenting a significant opportunity for future research. wikipedia.org While it is known to be derived from the endogenous brain peptide MIF-1 and appears to involve serotonergic pathways, its full pharmacological profile is not completely understood. bioworld.com

Current research indicates that nemifitide binds to several receptors, including the serotonin (B10506) 5-HT₂ₐ receptor, where it acts as an antagonist. wikipedia.org It also shows affinity for neuropeptide Y (NPY₁), bombesin (B8815690), and melanocortin receptors (MC₄ and MC₅), although at micromolar concentrations that may not be clinically significant. wikipedia.org The observation that nemifitide administration in rats led to decreased 5-HT levels and turnover in the hippocampus further supports the involvement of the serotonin system. bioworld.com

However, the rapid onset of action observed in some clinical trials suggests that its mechanism may extend beyond the slow-acting synaptic modifications associated with traditional antidepressants like SSRIs. researchgate.netwikipedia.org Future research should aim to deconstruct the complex signaling cascades initiated by nemifitide. Investigating its potential influence on downstream pathways, such as neurotrophic factor expression (e.g., BDNF), neurogenesis, and synaptic plasticity, could provide crucial insights. nih.gov Furthermore, exploring its interaction with less conventional targets in depression, such as the glutamatergic system, neuroinflammatory pathways, or the hypothalamic-pituitary-adrenal (HPA) axis, could uncover novel antidepressant mechanisms. nih.govwisc.edu The unique peptide structure of nemifitide may allow it to interact with targets not typically engaged by small-molecule drugs, warranting a broad and unbiased screening approach to identify its full range of molecular interactions.

Table 1: Known and Potential Receptor Interactions of Nemifitide

| Receptor Target | Reported Interaction | Concentration | Potential Significance |

| 5-HT₂ₐ | Antagonist | Micromolar | May contribute to antidepressant effects, but the weak binding affinity requires further investigation. wikipedia.org |

| NPY₁ | Binding Affinity | Micromolar | Role in depression is established; nemifitide's interaction could be a novel therapeutic angle. wikipedia.orgfrontiersin.org |

| Bombesin Receptors | Binding Affinity | Micromolar | The relevance of this interaction to depression is currently unclear and requires more research. wikipedia.org |

| MC₄ and MC₅ | Binding Affinity | Micromolar | These receptors are involved in various physiological processes; their role in nemifitide's action is yet to be determined. wikipedia.org |

Design and Synthesis of Advanced Nemifitide Analogues with Optimized Pharmacological Profiles

The development of nemifitide itself, an analogue of MIF-1, highlights the potential of peptide engineering in neuropsychiatry. nih.gov However, nemifitide has limitations, such as a very short half-life of 15-30 minutes and a lack of oral bioavailability, requiring subcutaneous injection. wikipedia.org These factors create a clear rationale for the design and synthesis of advanced analogues with improved pharmacokinetic and pharmacodynamic properties.

Future synthetic chemistry efforts could focus on several key areas:

Improving Stability and Half-Life: Modifications such as N-methylation, incorporation of unnatural amino acids, or cyclization could be employed to protect the peptide from rapid degradation by peptidases, thereby extending its duration of action.

Enhancing Receptor Affinity and Selectivity: Structure-activity relationship (SAR) studies can guide the synthesis of new analogues. By systematically altering the amino acid sequence, researchers can identify key residues responsible for binding to specific targets and modify them to enhance affinity and selectivity for desired receptors while reducing off-target effects. nih.gov

Improving Bioavailability: Strategies to overcome the blood-brain barrier and improve oral absorption are critical. This could involve lipidation (attaching fatty acids), glycosylation, or developing novel drug delivery systems like nanoparticles.

The goal is to create next-generation compounds that retain the rapid antidepressant-like effects of nemifitide while offering a more favorable administration route and a longer-lasting therapeutic effect. nih.govmdpi.com

Table 2: Strategies for Nemifitide Analogue Optimization

| Optimization Goal | Chemical Strategy | Rationale |

| Increase Half-Life | Incorporate unnatural amino acids, cyclization | Reduce susceptibility to enzymatic degradation in the body. |

| Enhance Potency | Systematic amino acid substitution (SAR) | Identify and modify key residues to increase binding affinity at target receptors. nih.gov |

| Improve Bioavailability | Lipidation, conjugation to cell-penetrating peptides | Increase ability to cross biological membranes, including the blood-brain barrier and intestinal wall. |

| Refine Target Selectivity | Modify non-essential residues | Reduce binding to off-target receptors to minimize potential side effects. mdpi.com |

Contribution to New Paradigms in Neuropsychiatric Drug Discovery and Development

The study of nemifitide contributes to a broader shift in neuropsychiatric drug discovery, moving beyond the traditional monoamine hypothesis of depression. wisc.eduresearchgate.net For decades, the field was dominated by drugs targeting serotonin, norepinephrine, and dopamine reuptake transporters. wisc.edunih.gov Nemifitide, as a peptide therapeutic, represents a departure from this model and underscores the growing interest in neuropeptide systems as targets for psychiatric disorders. frontiersin.orgnih.gov

The potential for a rapid onset of action with nemifitide challenges the long-held belief that antidepressant effects must take weeks to manifest. researchgate.netresearchgate.net This has spurred interest in identifying new biological targets and pathways that can mediate faster therapeutic responses, a critical need for patients with severe depression. nih.gov

Furthermore, the progress of nemifitide through clinical trials, despite its peptide nature, provides valuable lessons for the development of other peptide-based therapeutics for central nervous system disorders. wikipedia.org It demonstrates that challenges like poor stability and blood-brain barrier penetration can be addressed, paving the way for other neuropeptides, such as those related to galanin, neuropeptide Y, or oxytocin, to be considered as viable drug candidates for anxiety and mood disorders. nih.gov This shift could lead to a new era of drug development focused on modulating neuropeptide signaling, offering novel mechanisms for treating complex neuropsychiatric conditions. nih.govnih.gov

Development of Research Tools and Probes Based on the Nemifitide Acetate (B1210297) Scaffold

The chemical structure of nemifitide can be leveraged to create valuable research tools for exploring the neurobiology of depression and related disorders. By modifying the nemifitide scaffold, scientists can develop probes to investigate its molecular targets and their physiological roles.

Potential applications include:

Radiolabeled Analogues: Synthesizing a version of nemifitide with a radioactive isotope (e.g., ³H or ¹¹C) would enable receptor binding assays and in vivo imaging studies using techniques like Positron Emission Tomography (PET). This could help map the distribution of nemifitide's binding sites in the brain and determine receptor occupancy at therapeutic doses.

Fluorescent Probes: Attaching a fluorescent tag to nemifitide would allow for visualization of its binding to cells and tissues, facilitating studies on receptor trafficking and cellular response to drug binding.

Biotinylated or Photoaffinity Probes: These modified versions of nemifitide could be used to isolate and identify its binding partners from complex biological samples, which is a crucial step in confirming novel molecular targets.

By developing these chemical biology tools, the nemifitide scaffold can serve not only as a potential therapeutic agent but also as a means to deepen our fundamental understanding of the complex neurocircuitry underlying mood regulation.

Q & A

Q. What synthetic methodologies are employed for Nemifitide acetate, and how is purity validated?

this compound is synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc/t-Bu chemistry to assemble the pentapeptide backbone. Post-synthesis cleavage and deprotection are followed by acetate salt formation. Analytical validation involves:

Q. What in vitro assays are used to evaluate this compound’s interaction with 5-HT receptors?

Radioligand binding assays (e.g., competition with [³H]-5-HT) quantify affinity (Ki values) for serotonin receptor subtypes. Functional assays measure downstream effects:

Q. How is the structural similarity between this compound and melanocyte-inhibiting factor (MIF) characterized?

Comparative structural analyses include:

- NMR Spectroscopy : Secondary structure alignment (e.g., β-turn motifs).

- Molecular Dynamics Simulations : Stability of peptide-receptor interactions.

- Receptor Binding Assays : Competitive inhibition of MIF’s native targets (e.g., melanocortin receptors) .

Advanced Research Questions

Q. What in vivo models are appropriate for studying this compound’s rapid antidepressant effects?

Preclinical models prioritize translational validity:

- Forced Swim Test (FST) : Reduced immobility time in rodents (dose range: 1–10 mg/kg, i.p.).

- Chronic Unpredictable Stress (CUS) : Reversal of anhedonia (sucrose preference test).

- Social Defeat Stress : Rescue of social avoidance behaviors. Pharmacokinetic parameters (Tmax: 30 min, half-life: 2–4 h) guide dosing schedules .

Q. How can researchers resolve contradictions in efficacy data across this compound studies?

Discrepancies may arise from:

- Model Variability : Strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats).

- Dose Optimization : U-shaped dose-response curves require finer gradation (e.g., 0.5–5 mg/kg).

- Endpoint Selection : Combining behavioral (FST) and molecular (BDNF levels) readouts improves robustness. Meta-analysis of raw data (e.g., standardized mean differences) and power analysis (n ≥ 8/group) are recommended .

Q. What pharmacokinetic challenges arise in this compound administration, and how are they addressed?

Key challenges include:

- Low Oral Bioavailability : Due to peptidase degradation; solutions include subcutaneous injection or PEGylation.

- Blood-Brain Barrier Penetration : Assessed via LC-MS quantification of cerebrospinal fluid (CSF) levels.

- Metabolite Identification : HPLC-MS/MS detects degradation products (e.g., acetylated fragments) .

Q. How do comparative studies design between this compound and ketamine inform mechanistic insights?

Parallel testing in overlapping models (e.g., FST, CUS) with shared endpoints (glutamate surge, mTOR activation):

- Temporal Resolution : Onset/duration differences (Nemifitide: 2–6 h vs. ketamine: 24–72 h).

- Receptor Profiling : NMDA antagonism (ketamine) vs. 5-HT/MIF modulation (Nemifitide). Cross-study harmonization of protocols (e.g., identical stress durations) reduces confounding variables .

Methodological Guidance

Q. What statistical frameworks are optimal for analyzing behavioral data in this compound studies?

- Mixed-Effects Models : Account for repeated measures (e.g., longitudinal sucrose preference).

- Nonparametric Tests : Wilcoxon signed-rank for skewed datasets (e.g., social interaction scores).

- Effect Size Reporting : Hedge’s g for small sample sizes. Preregistration of analysis plans (e.g., OSF) minimizes Type I errors .

Q. How to validate target engagement of this compound in MIF-related pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.